molecular formula C17H21N3O3S B4807640 N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE

N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4807640
M. Wt: 347.4 g/mol
InChI Key: PHEMIVOJVXWABZ-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide is a synthetic organic compound with the molecular formula C17H21N3O3S. This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the benzamido group and the propan-2-yloxy substituent adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(3-propan-2-yloxybenzoyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10(2)23-13-8-6-7-12(9-13)15(21)19-17-18-11(3)14(24-17)16(22)20(4)5/h6-10H,1-5H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMIVOJVXWABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the thiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Propan-2-yloxy Group: This can be done via nucleophilic substitution reactions, where the thiazole intermediate reacts with an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamido group, where nucleophiles can replace the propan-2-yloxy group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking the substrate or binding to the active site, preventing the enzyme from catalyzing its normal reaction. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N,N,4-Trimethyl-2-[3-(propan-2-yloxy)benzamido]-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    N,N,4-Trimethyl-2-[3-(methoxy)benzamido]-1,3-thiazole-5-carboxamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N,N,4-Trimethyl-2-[3-(ethoxy)benzamido]-1,3-thiazole-5-carboxamide: Similar structure but with an ethoxy group.

    N,N,4-Trimethyl-2-[3-(butoxy)benzamido]-1,3-thiazole-5-carboxamide: Similar structure but with a butoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N,N,4-TRIMETHYL-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE

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